molecular formula C12H14N4O B14903068 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B14903068
M. Wt: 230.27 g/mol
InChI Key: KBYRNSJAUPCIIY-UHFFFAOYSA-N
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Description

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol It is a derivative of piperidine and pyridine, featuring a cyano group attached to the pyridine ring and a carboxamide group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-cyanopyridine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the carboxamide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the carboxamide group play crucial roles in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide: This compound has a similar structure but with the cyano group attached to the 3-position of the pyridine ring.

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine-4-carboxamide core but differ in the substituents attached to the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-(5-cyanopyridin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H14N4O/c13-7-9-1-2-11(15-8-9)16-5-3-10(4-6-16)12(14)17/h1-2,8,10H,3-6H2,(H2,14,17)

InChI Key

KBYRNSJAUPCIIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C#N

Origin of Product

United States

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